molecular formula C9H10N6O B7817184 2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide

2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide

Cat. No.: B7817184
M. Wt: 218.22 g/mol
InChI Key: YLDWOPLJHRVNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides and tetrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of 2-methyl-1,2,3,4-tetrazole with an appropriate benzamide derivative under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 2-nitro-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide.

  • Reduction: Formation of this compound.

  • Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • 2-Amino-4-(1,2,3,4-tetrazol-5-yl)benzamide: Similar structure but lacks the methyl group.

  • 2-Amino-4-(3-methyl-1,2,3,4-tetrazol-5-yl)benzamide: Similar structure with a different position of the methyl group.

Uniqueness: 2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide is unique due to the presence of the methyl group at the 2-position of the tetrazole ring, which can influence its chemical reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and chemical processes.

Properties

IUPAC Name

2-amino-4-(2-methyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c1-15-13-9(12-14-15)5-2-3-6(8(11)16)7(10)4-5/h2-4H,10H2,1H3,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDWOPLJHRVNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=C(C=C2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.